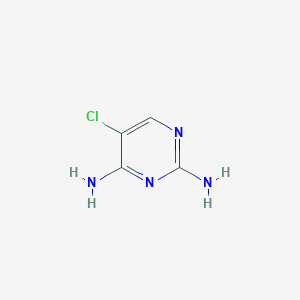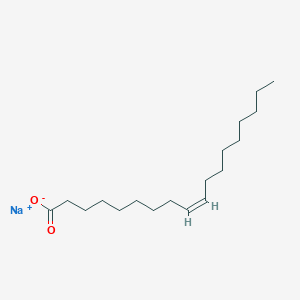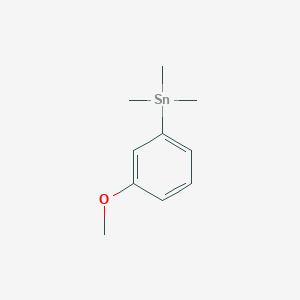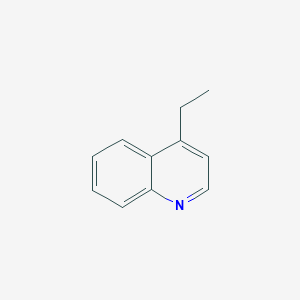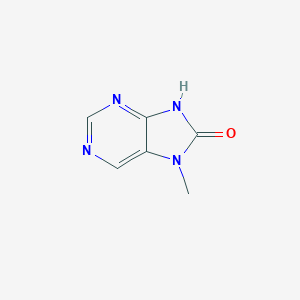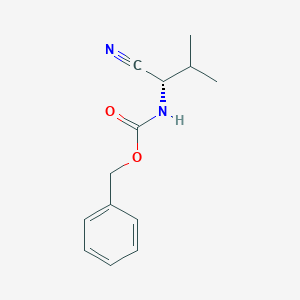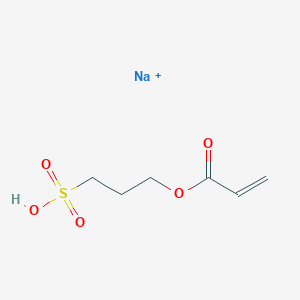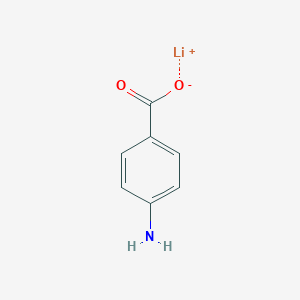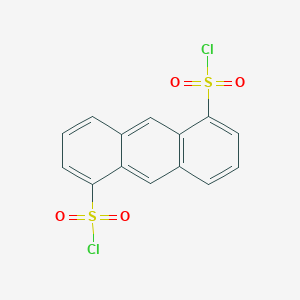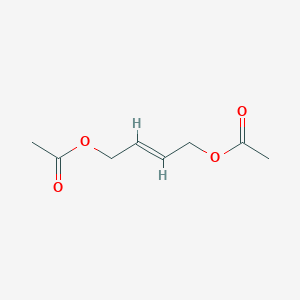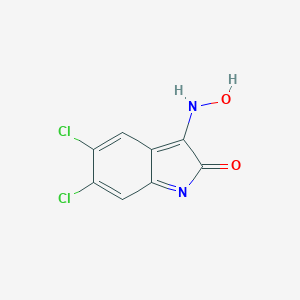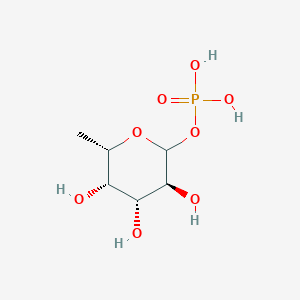
Fuculose 1-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fuculose 1-phosphate is a phosphorylated derivative of L-fucopyranose, a six-carbon deoxy sugar. It is a significant intermediate in the metabolism of L-fucose, a sugar commonly found in various glycoproteins and glycolipids. The compound plays a crucial role in the biosynthesis of fucosylated oligosaccharides and glycoconjugates, which are essential for various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fuculose 1-phosphate can be synthesized through the phosphorylation of L-fucopyranose. One common method involves the use of phosphoric acid and a phosphorylating agent under controlled conditions. The reaction typically requires a catalyst to facilitate the transfer of the phosphate group to the hydroxyl group at the first carbon position of L-fucopyranose .
Industrial Production Methods: Industrial production of this compound often involves enzymatic synthesis using specific kinases that catalyze the phosphorylation of L-fucopyranose. This method is preferred due to its high specificity and efficiency. The process is carried out in bioreactors under optimized conditions to ensure maximum yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Fuculose 1-phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols in the presence of catalysts.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Fuculose 1-phosphate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is essential for studying the metabolism of L-fucose and its role in cellular processes.
Medicine: It is involved in the development of therapeutic agents targeting fucosylation pathways, which are implicated in various diseases, including cancer and inflammatory disorders.
Wirkmechanismus
Fuculose 1-phosphate exerts its effects by participating in the biosynthesis of fucosylated glycoconjugates. The compound is phosphorylated by specific kinases, which then transfer the fucose moiety to acceptor molecules. This process is crucial for the formation of glycoproteins and glycolipids that play vital roles in cell signaling, adhesion, and immune response .
Vergleich Mit ähnlichen Verbindungen
L-fucopyranose: The parent compound of Fuculose 1-phosphate, lacking the phosphate group.
L-fucose: A deoxy sugar that is a precursor to L-fucopyranose.
L-fuculose: A ketose form of L-fucose.
Uniqueness: this compound is unique due to its phosphorylated state, which makes it a key intermediate in the biosynthesis of fucosylated compounds. This phosphorylation is essential for its role in metabolic pathways and its ability to participate in various biochemical reactions .
Eigenschaften
CAS-Nummer |
16562-58-6 |
|---|---|
Molekularformel |
C6H13O8P |
Molekulargewicht |
244.14 g/mol |
IUPAC-Name |
[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O8P/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2-9H,1H3,(H2,10,11,12)/t2-,3+,4+,5-,6?/m0/s1 |
InChI-Schlüssel |
PTVXQARCLQPGIR-DHVFOXMCSA-N |
SMILES |
CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)OP(=O)(O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O |
| 16562-58-6 | |
Physikalische Beschreibung |
Solid |
Synonyme |
fuculose 1-phosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Dimethylcinnolino[5,4,3-cde]cinnoline](/img/structure/B97244.png)
